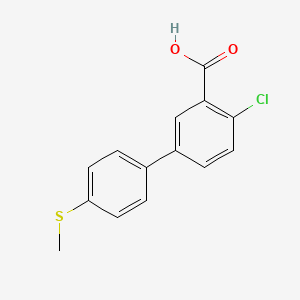
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methylthiophenyl)benzoic acid (2C5MTPBA) is an organic compound that can be synthesized in the laboratory and has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 127-128 °C and a purity of 95%. 2C5MTPBA is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a starting material in the synthesis of a variety of other compounds.
Wirkmechanismus
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of several enzymes, including catechol-O-methyltransferase, cytochrome P450, and glutathione S-transferase. It has been found to be a competitive inhibitor of these enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of the appropriate substrate, allowing the enzyme to function normally.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the effects of environmental pollutants. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450, catechol-O-methyltransferase, and glutathione S-transferase. In addition, it has been found to reduce the absorption of certain drugs, such as ibuprofen, from the gastrointestinal tract. Finally, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been found to have antioxidant activity, which may help to protect cells from oxidative damage caused by environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is available in a high purity (95%). This makes it ideal for use in scientific research, as it can be used to accurately measure the effects of drugs and other compounds on biochemical and physiological processes. However, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% can be toxic in large doses and should be handled with care.
Zukünftige Richtungen
For research involving 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% include further study of the mechanism of action of enzymes such as cytochrome P450, catechol-O-methyltransferase, and glutathione S-transferase, as well as the effects of environmental pollutants on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in drug delivery, as well as its potential use as an antioxidant. Finally, further research could be done to investigate the potential toxicity of 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in humans.
Synthesemethoden
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% can be synthesized via a variety of methods, including the reaction of 4-methylthiophenol with chlorocarboxylic acid in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-100°C. The reaction is usually complete within 2-3 hours, and the product can be isolated by filtration or crystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of a variety of other compounds. In addition, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of several enzymes, including catechol-O-methyltransferase, cytochrome P450, and glutathione S-transferase. It has also been used to study the biochemical and physiological effects of drugs and other compounds, as well as the effects of environmental pollutants.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZXDLDBSMDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














